molecular formula C16H10ClN3S B3055721 2-(4-Chlorophenyl)-6-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazole CAS No. 66479-67-2

2-(4-Chlorophenyl)-6-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazole

Cat. No.: B3055721
CAS No.: 66479-67-2
M. Wt: 311.8 g/mol
InChI Key: KBVNBTOSHFCEBB-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-6-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazole is a complex organic compound characterized by its unique molecular structure, which includes a thiazole ring fused with a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)-6-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the reaction may start with the condensation of 4-chlorophenyl hydrazine with phenyl isothiocyanate, followed by cyclization in the presence of a suitable catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may lead to the formation of chlorophenol derivatives, while reduction can produce thiazole derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, 2-(4-Chlorophenyl)-6-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazole has shown potential as a bioactive molecule. It has been studied for its antimicrobial, antifungal, and anticancer properties.

Medicine: In the medical field, this compound is being investigated for its therapeutic potential. It has shown promise in preclinical studies for the treatment of various diseases, including cancer and infectious diseases.

Industry: In industry, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which 2-(4-Chlorophenyl)-6-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazole exerts its effects involves interactions with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt essential metabolic pathways.

Molecular Targets and Pathways:

  • Antimicrobial Action: Targets bacterial cell wall synthesis enzymes.

  • Anticancer Action: Interferes with cell proliferation pathways and induces apoptosis.

Comparison with Similar Compounds

  • 2-(4-Chlorophenyl)-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazole

  • 2-(4-Chlorophenyl)-6-ethyl[1,3]thiazolo[3,2-b][1,2,4]triazole

  • 2-(4-Chlorophenyl)-6-propyl[1,3]thiazolo[3,2-b][1,2,4]triazole

Uniqueness: 2-(4-Chlorophenyl)-6-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazole stands out due to its phenyl group, which contributes to its enhanced biological activity and stability compared to its methyl, ethyl, and propyl analogs.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Its unique structure and versatile reactivity make it a valuable compound for future developments.

Properties

IUPAC Name

2-(4-chlorophenyl)-6-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3S/c17-13-8-6-12(7-9-13)15-18-16-20(19-15)14(10-21-16)11-4-2-1-3-5-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBVNBTOSHFCEBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40364118
Record name F1540-0002
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66479-67-2
Record name F1540-0002
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Chlorophenyl)-6-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazole
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2-(4-Chlorophenyl)-6-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazole
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2-(4-Chlorophenyl)-6-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazole
Reactant of Route 4
2-(4-Chlorophenyl)-6-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazole
Reactant of Route 5
2-(4-Chlorophenyl)-6-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazole
Reactant of Route 6
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2-(4-Chlorophenyl)-6-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazole

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